3-Bromo-6-cyano-2-(trifluoromethyl)aniline
Overview
Description
Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is part of the “3-Bromo-6-cyano-2-(trifluoromethyl)aniline” compound, is commonly found in FDA-approved drugs . The incorporation of fluorine atoms or fluorinated groups into appropriate positions in pharmaceuticals has been established as a challenging strategy in medicinal chemistry . Several fluorinated-containing pharmaceuticals, such as Celecoxib, Efavirenz, Odanacatib, Sitagliptin, Trifluridine, and Prozac among others, have been developed .
Synthesis of 4-(trialkylmethyl)anilines
“3-Bromo-6-cyano-2-(trifluoromethyl)aniline” can be used in the synthesis of 4-(trialkylmethyl)anilines . These compounds can have various applications in chemical synthesis and pharmaceuticals.
Use as a Synthetic Building Block
This compound can be used as a synthetic building block . This means it can be used in the synthesis of a wide variety of other compounds, potentially expanding its applications in various fields of research and industry.
Development of Advanced Materials
The incorporation of fluorine into organic molecules is a well-established strategy in the design of advanced materials . Therefore, “3-Bromo-6-cyano-2-(trifluoromethyl)aniline”, which contains a trifluoromethyl group, could potentially be used in the development of such materials.
Agrochemical Applications
Fluorine-containing compounds significantly affect the growth of pharmaceuticals and make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, “3-Bromo-6-cyano-2-(trifluoromethyl)aniline” could potentially be used in the development of agrochemicals .
Mechanism of Action
Target of Action
Similar compounds have been used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been used in the preparation of various organoboron reagents, which play a crucial role in suzuki–miyaura coupling .
Result of Action
In the context of suzuki–miyaura coupling, the result of the reaction is the formation of a new carbon–carbon bond .
Action Environment
Suzuki–miyaura coupling is known for its mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
2-amino-4-bromo-3-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-2-1-4(3-13)7(14)6(5)8(10,11)12/h1-2H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVGHFQPQLWSDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)N)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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